molecular formula C26H24BF2N7O2 B1192288 BDP 650/665 azide

BDP 650/665 azide

Cat. No.: B1192288
M. Wt: 515.331
InChI Key: FGXVBGHGJJUGDB-KQGICBIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Fluorescent Probes in Molecular and Cellular Investigations

Fluorescent probes are indispensable in a vast array of molecular and cellular investigations. They serve as beacons, attaching to specific molecules of interest and reporting back on their location, concentration, and interactions. This is achieved through a variety of techniques, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET). The versatility of these probes has enabled groundbreaking discoveries in fields ranging from basic cell biology to clinical diagnostics.

Historical Context and Evolution of BODIPY Dyes as Research Tools

The journey of Boron-Dipyrromethene (BODIPY) dyes began in 1968 with their first synthesis by Treibs and Kreuzer. mdpi.com Initially, their potential as fluorescent markers was not fully realized. However, over the subsequent decades, researchers began to appreciate their unique photophysical properties. frontiersin.org BODIPY dyes are characterized by their sharp absorption and emission peaks, high fluorescence quantum yields, and excellent photostability. mdpi.comwikipedia.orgresearchgate.net

A key feature of the BODIPY core structure, 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene, is its amenability to chemical modification. wikipedia.orgdovepress.com This has led to the development of a vast library of BODIPY derivatives with a wide range of spectral properties, from the visible to the near-infrared region. frontiersin.orgresearchgate.net This tunability allows for the creation of probes tailored to specific experimental needs. dovepress.com The evolution of BODIPY dyes has seen them become some of the most versatile and widely used fluorophores in biomedical research. mdpi.comresearchgate.net

Significance of Far-Red Emitting Fluorophores in Advanced Biological Studies

In recent years, there has been a significant push towards the development and utilization of far-red emitting fluorophores, which typically have emission maxima between 600 and 650 nm. nih.gov This spectral window offers several distinct advantages for advanced biological studies. Firstly, longer wavelength light penetrates deeper into biological tissues with reduced scattering and absorption. nih.gov This is particularly crucial for in vivo imaging and studying processes in whole organisms.

Secondly, cellular autofluorescence, the natural fluorescence of biological components, is significantly lower in the far-red region of the spectrum. researchgate.net This leads to a higher signal-to-noise ratio and clearer images. Furthermore, far-red light is less phototoxic to cells, minimizing damage during long-term imaging experiments. nih.gov These benefits have made far-red fluorophores essential tools for techniques like super-resolution microscopy and multiplexed imaging, where multiple targets are visualized simultaneously. nih.govresearchgate.net

Rationale for the Academic Study of BDP 650/665 Azide (B81097)

BDP 650/665 azide emerges as a subject of significant academic interest due to its position at the intersection of these key areas. It is a member of the esteemed BODIPY family of dyes, inheriting their favorable photophysical characteristics. medchemexpress.com Crucially, it is a far-red emitting fluorophore, with an excitation maximum around 650 nm and an emission maximum around 665 nm, making it compatible with the widely used Cy5 channel on many imaging instruments. cymitquimica.commedkoo.com

The "azide" functional group is of paramount importance. This chemical handle allows for the straightforward attachment of the BDP 650/665 dye to other molecules through a highly efficient and specific reaction known as "click chemistry". cymitquimica.comlumiprobe.com This enables the precise labeling of a wide variety of biomolecules, including proteins, nucleic acids, and lipids, that have been modified to contain a corresponding alkyne or cycloalkyne group. lumiprobe.comruixibiotech.com

The combination of a bright, photostable, far-red emitting BODIPY core with the versatile azide functionality for bio-conjugation makes this compound a powerful tool for a diverse range of applications in chemical biology. Its study provides valuable insights into the design and application of advanced fluorescent probes for probing the intricacies of living systems.

Detailed Research Findings on this compound

This compound is a bright, red-emitting borondipyrromethene dye that is well-suited for a variety of applications in fluorescence-based research. medkoo.comlumiprobe.com Its compatibility with the Cy5 channel makes it a valuable tool for use with many common laboratory instruments. medkoo.com

Spectral and Physicochemical Properties

The key spectral properties of this compound are its maximum excitation at approximately 649-650 nm and its maximum emission at around 665-667 nm. cymitquimica.comlumiprobe.commedchemexpress.com This dye exhibits a high molar extinction coefficient of 94,000 L·mol⁻¹·cm⁻¹ and a fluorescence quantum yield of 0.52. lumiprobe.com These properties contribute to its bright fluorescent signal. lumiprobe.com The dye has a molecular weight of 515.32 g/mol and a molecular formula of C₂₆H₂₄N₇BF₂O₂. lumiprobe.com It is readily soluble in common organic solvents like DMF and DMSO, but has low solubility in water. lumiprobe.com

Table 1: Physicochemical and Spectral Properties of this compound

Property Value Reference
Molecular Formula C₂₆H₂₄N₇BF₂O₂ lumiprobe.com
Molecular Weight 515.32 g/mol lumiprobe.com
Excitation Maximum 649 nm lumiprobe.com
Emission Maximum 667 nm lumiprobe.com
Molar Extinction Coefficient (ε) 94,000 L·mol⁻¹·cm⁻¹ lumiprobe.com
Fluorescence Quantum Yield (Φ) 0.52 lumiprobe.com
Solubility Good in DMF and DMSO, low in water lumiprobe.com
Appearance Dark colored solid lumiprobe.com

Applications in Click Chemistry

A primary application of this compound is in click chemistry. cymitquimica.commedchemexpress.com The azide group allows for its conjugation with molecules containing terminal alkynes through a copper-catalyzed reaction, or with cycloalkynes in a copper-free reaction. medkoo.comlumiprobe.com This versatility makes it a powerful tool for labeling a wide range of biomolecules for visualization and tracking. lumiprobe.com

Hydrophobic Nature and Potential Uses

The parent BDP 650/665 dye possesses significant hydrophobic properties. ruixibiotech.comlumiprobe.com This characteristic makes it suitable for applications involving the staining of membranes, lipids, and other lipophilic structures within cells. ruixibiotech.comlumiprobe.com The azide derivative retains this potential for lipid-related studies through appropriate conjugation strategies.

Properties

Molecular Formula

C26H24BF2N7O2

Molecular Weight

515.331

IUPAC Name

(E)-3-(4-(2-((3-azidopropyl)amino)-2-oxoethoxy)styryl)-5-fluoro-7-(1H-pyrrol-2-yl)-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium fluoride

InChI

InChI=1S/C26H23BFN7O2.FH/c28-27-34-20(8-9-21(34)17-22-10-13-25(35(22)27)24-3-1-14-30-24)7-4-19-5-11-23(12-6-19)37-18-26(36)31-15-2-16-32-33-29;/h1,3-14,17H,2,15-16,18H2,(H,31,36);1H/b7-4+;

InChI Key

FGXVBGHGJJUGDB-KQGICBIGSA-N

SMILES

O=C(NCCCN=[N+]=[N-])COC1=CC=C(C=C1)/C=C/C2=[N+]3C(C=C2)=CC4=CC=C(C5=CC=CN5)N4B3F.[F-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Structural Design and Synthetic Strategies of Bdp 650/665 Azide

Core BODIPY Chromophore Architecture

The foundation of BDP 650/665 azide (B81097) is the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core. thermofisher.comthermofisher.com This core structure is responsible for the dye's fundamental photophysical properties, including its high molar absorption coefficient, sharp fluorescence emission, and good photostability. researchgate.net

Fundamental Structural Elements Enabling Far-Red Emission

To achieve emission in the far-red and near-infrared (NIR) regions (650–900 nm), which is advantageous for biological imaging due to minimal photo-toxicity and deep tissue penetration, the core BODIPY structure is strategically modified. rsc.org A key strategy is the extension of the π-conjugation of the chromophore. thermofisher.comnih.gov In the case of BDP 650/665, this is often accomplished by introducing a styryl group at the 3-position of the BODIPY core. This extension of the conjugated system effectively lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a bathochromic (red) shift in both the absorption and emission spectra. nih.gov

Influence of Substituents on Electronic Structure and Optical Properties

The electronic and optical properties of the BODIPY dye are further fine-tuned by the strategic placement of various substituents. For instance, the introduction of an electron-donating dibutylaminophenylene vinylene group at the 3-position can lead to a significant bathochromic shift of over 100 nm. nih.govacs.org Conversely, electron-withdrawing groups can also induce a red shift. dal.ca

The quantum yield of fluorescence, a measure of the dye's brightness, can be enhanced by increasing the rigidity of the molecular structure. This is often achieved by adding methyl groups at the meso-position of the phenyl group, which restricts the internal rotation of the phenyl ring. utep.edumdpi.com The photophysical properties of BDP 650/665 azide are summarized in the table below.

PropertyValue
Excitation Maximum (λex)649 nm broadpharm.com
Emission Maximum (λem)667 nm broadpharm.com
Molar Extinction Coefficient (ε)94,000 L⋅mol⁻¹⋅cm⁻¹ broadpharm.com
Fluorescence Quantum Yield (ΦF)0.52 broadpharm.com
Molecular FormulaC₂₆H₂₄BF₂N₇O₂ broadpharm.com
Molecular Weight515.32 g/mol

Integration of the Azide Functionality

A crucial feature of this compound is the presence of an azide (–N₃) group. This functional group imparts the molecule with a specific reactivity that is central to its utility.

Chemical Rationale for Azide Moiety Incorporation

The azide group is introduced to serve as a reactive handle for "click chemistry" reactions. broadpharm.comlumiprobe.com Specifically, the azide can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with terminal alkynes or in strain-promoted azide-alkyne cycloaddition (SPAAC) with cycloalkynes. lumiprobe.comnih.gov These reactions are highly efficient and form stable triazole linkages, providing a robust method for conjugating the BDP 650/665 dye to a wide array of other molecules, such as biomolecules, for labeling and imaging purposes. broadpharm.comnih.gov

Methodologies for the Introduction of the Azide Group to the BODIPY Core

Several synthetic strategies can be employed to introduce the azide functionality. One common approach involves the synthesis of a precursor BODIPY molecule bearing a reactive group, such as a halogen or a hydroxyl group, which can then be converted to the azide. For example, a bromo-BODIPY derivative can undergo a bromine-to-azide exchange reaction using sodium azide (NaN₃). mdpi.com Alternatively, a BODIPY precursor with a hydroxyl group can be mesylated and then reacted with an azide source. acs.org Another method involves starting with a precursor molecule that already contains an azide group, such as ω-bromovaleric acid, which is then used to build the BODIPY structure. mdpi.com

Advanced Synthetic Methodologies for this compound and its Precursors

The synthesis of this compound and its precursors often involves multi-step reaction sequences. A common starting point is the synthesis of the core BODIPY structure, which can be achieved through a one-pot, multi-step reaction. utep.edu

Advanced synthetic techniques are often employed to improve yields and introduce specific functionalities. For instance, a Knoevenagel-type condensation reaction can be used to introduce the styryl group that extends the π-conjugation. acs.orgutep.edu Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful tools for functionalizing the BODIPY core. mdpi.com This method allows for the efficient introduction of various aryl or heteroaryl groups at specific positions on the BODIPY scaffold. mdpi.com

More recent developments have focused on direct and regioselective functionalization of the BODIPY core. For example, a highly regioselective α-chlorination of the BODIPY chromophore using copper(II) chloride has been reported, providing a direct route to precursors for dyes like BDP 650/665. acs.org

The general synthetic approach for a this compound analog can be summarized as follows:

Synthesis of the BODIPY core: This typically involves the condensation of a pyrrole (B145914) derivative with an acyl chloride, followed by complexation with a boron source like boron trifluoride etherate (BF₃·OEt₂). mdpi.com

Functionalization for far-red emission: This step involves extending the π-conjugation, often through a Knoevenagel condensation with an appropriate aldehyde or a palladium-catalyzed cross-coupling reaction. utep.edumdpi.com

Introduction of the azide group: As previously described, this can be achieved through various methods, including nucleophilic substitution of a leaving group or by incorporating an azide-containing building block from the start. acs.orgmdpi.com

The IUPAC name for a representative this compound is (E)-3-(4-(2-((3-azidopropyl)amino)-2-oxoethoxy)styryl)-5-fluoro-7-(1H-pyrrol-2-yl)-5H-dipyrrolo[1,2-c:2',1'-f] utep.edumdpi.combroadpharm.comdiazaborinin-4-ium fluoride. medkoo.comhodoodo.com

Development of Efficient Reaction Pathways

The synthesis of the this compound structure, while not detailed in a single source, can be inferred from established synthetic methodologies for complex BODIPY dyes. rsc.orgacs.org The synthesis is a multi-step process that involves the initial construction of a functionalized BODIPY core, followed by the attachment of the azido-linker.

A plausible pathway involves:

Synthesis of a Functionalized BODIPY Core : The synthesis typically begins with the creation of a simpler BODIPY derivative. The presence of a styryl group in the final product points towards a Knoevenagel condensation reaction. rhhz.netrsc.org This would involve reacting a BODIPY core containing an acidic methyl group at the 3-position with a substituted benzaldehyde, specifically 4-hydroxybenzaldehyde. This reaction extends the dye's π-conjugation system, shifting its spectral properties to the far-red region. chemrevlett.com

Preparation of the Azide Linker : A separate synthesis prepares the linker arm, N-(3-azidopropyl)-2-haloacetamide. This can be achieved by reacting 3-azidopropan-1-amine with a haloacetyl halide, such as chloroacetyl chloride.

Final Coupling Reaction : The hydroxyl group on the styryl-BODIPY core is then coupled to the haloacetamide linker via a Williamson ether synthesis. This reaction attaches the azide-functionalized linker to the fluorophore, yielding the final this compound product.

Alternative strategies for synthesizing the BODIPY core itself often rely on the acid-catalyzed condensation of a pyrrole with an acid chloride or an aldehyde, followed by oxidation and complexation with a boron source like boron trifluoride etherate (BF₃·OEt₂). acs.orgbeilstein-journals.org

Stereochemical Considerations in Synthesis

The primary stereochemical feature of this compound is the geometry of the carbon-carbon double bond in the styryl linker. The IUPAC name specifies the (E)-isomer. medkoo.comhodoodo.com

(E)-Isomer Formation : During synthesis via the Knoevenagel condensation, the (E)-isomer is typically the thermodynamically more stable and therefore the major product. The reaction conditions can be optimized to favor its formation over the (Z)-isomer.

BODIPY Core Planarity : The core borondipyrromethene structure is known to be nearly planar. wikipedia.org This rigidity is a key factor contributing to the dye's high fluorescence quantum yield, as it minimizes energy loss through non-radiative vibrational pathways. nih.gov The attachment of the styryl group and the linker does not significantly disrupt this core planarity.

Post-Synthetic Derivatization Strategies for this compound Conjugates

The true utility of this compound lies in its post-synthetic use as a labeling reagent. The terminal azide (N₃) group is a bio-orthogonal handle, meaning it is chemically inert to most functional groups found in biological systems, but reacts selectively with a specific partner. activemotif.comacs.org This allows for the precise and stable attachment of the dye to biomolecules in complex environments. activemotif.com

Linker Chemistries for Bioconjugation

The azide group on this compound enables its conjugation through "click chemistry," a class of reactions known for their high efficiency, selectivity, and biocompatible reaction conditions. medkoo.comactivemotif.com The primary reaction partners are alkynes, leading to the formation of a highly stable triazole ring.

Two main types of click chemistry are employed:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction occurs between the this compound and a terminal alkyne. It requires a copper(I) catalyst to proceed efficiently at physiological temperatures. medkoo.comlumiprobe.com This is a robust and widely used method for labeling biomolecules in vitro. acs.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This is a copper-free click reaction that uses a strained cycloalkyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN). broadpharm.comconju-probe.com The inherent ring strain of the cycloalkyne provides the energy to drive the reaction forward without the need for a cytotoxic copper catalyst, making it ideal for labeling molecules in living cells and organisms. activemotif.comconju-probe.comlumiprobe.com

In many bioconjugation schemes, polyethylene (B3416737) glycol (PEG) chains are used as additional linkers on the molecule to be labeled. axispharm.comdcchemicals.com These PEG linkers can enhance the water solubility of the conjugate and provide a flexible spacer to minimize steric hindrance between the dye and the biomolecule.

Table 2: Bioconjugation Chemistries for this compound

Reaction Type Reactive Partner Key Features Primary Application References
CuAAC Terminal Alkyne Requires Cu(I) catalyst; High efficiency; Forms 1,4-disubstituted triazole In vitro labeling of proteins, nucleic acids, and other biomolecules medkoo.comacs.orglumiprobe.com

| SPAAC | Strained Cycloalkyne (e.g., DBCO, BCN) | Copper-free; Bio-orthogonal; Fast reaction kinetics | Live-cell imaging; In vivo labeling | broadpharm.comactivemotif.comconju-probe.comlumiprobe.com |

Functionalization for Specific Research Applications

By conjugating this compound to various biomolecules, researchers can create highly specific fluorescent probes for a multitude of applications. The choice of the biomolecule dictates the probe's target.

Protein Labeling : When conjugated to antibodies, antibody fragments, or small-molecule ligands, the resulting probe can be used to visualize specific proteins in applications like immunofluorescence microscopy, flow cytometry, and Western blotting. nih.govbuyolig.com

Nucleic Acid Labeling : The dye can be attached to modified nucleosides (e.g., ethynyl-deoxyuridine) that are incorporated into DNA or RNA during synthesis. This allows for the visualization of DNA replication or RNA transcription in cells. acs.orgnih.gov

Lipid and Membrane Staining : Due to its relatively hydrophobic nature, the BDP 650/665 core can be used for staining cellular membranes and lipids. lumiprobe.comruixibiotech.com

Super-Resolution Microscopy : The high photostability and brightness of BODIPY dyes make them suitable for advanced imaging techniques like STED microscopy, which can overcome the diffraction limit of light to visualize cellular structures with nanoscale resolution. mdpi.comnih.gov

The far-red emission of BDP 650/665 is particularly advantageous for biological imaging as it falls within a spectral window where cellular autofluorescence is minimal, leading to a higher signal-to-background ratio and improved sensitivity. mdpi.combuyolig.com

Table of Compounds Mentioned

Compound Name
This compound
Borondipyrromethene (BODIPY)
(E)-3-(4-(2-((3-azidopropyl)amino)-2-oxoethoxy)styryl)-5-fluoro-7-(1H-pyrrol-2-yl)-5H-dipyrrolo[1,2-c:2',1'-f] broadpharm.comCurrent time information in Bangalore, IN.axispharm.comdiazaborinin-4-ium fluoride
Cy5
4-hydroxybenzaldehyde
N-(3-azidopropyl)-2-chloroacetamide
3-azidopropan-1-amine
Chloroacetyl chloride
Boron trifluoride etherate
Dibenzocyclooctyne (DBCO)
Bicyclononyne (BCN)
Polyethylene glycol (PEG)

Advanced Photophysical Characterization for Research Applications

Spectroscopic Analysis of BDP 650/665 Azide (B81097) in Diverse Research Environments

The utility of a fluorescent dye is fundamentally determined by its interaction with light. This section dissects the key spectroscopic parameters of BDP 650/665 azide, offering insights into its performance in research applications.

Absorption and Emission Spectra Profile Analysis

This compound exhibits a sharp absorption and emission profile, a characteristic feature of BODIPY dyes. axispharm.com Its maximum absorption wavelength is approximately 649-650 nm, and its maximum emission wavelength is around 665-667 nm. axispharm.combroadpharm.comlunanano.cabroadpharm.comantibodies.comantibodies.com This places its fluorescence in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced background interference from cellular autofluorescence. axispharm.com The narrow spectral peaks contribute to clearer signals and minimize spectral overlap in multiplex assays. axispharm.com

Determination of Quantum Yield and Extinction Coefficient for Enhanced Signal Detection

The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. This compound demonstrates a high molar extinction coefficient, reported to be 94,000 M⁻¹cm⁻¹. broadpharm.comlunanano.cabroadpharm.comantibodies.comantibodies.com This indicates a high probability of absorbing photons at its excitation maximum. Furthermore, it possesses a high fluorescence quantum yield of 0.52. broadpharm.comlunanano.cabroadpharm.comantibodies.comantibodies.com This combination of a high extinction coefficient and a significant quantum yield results in a bright fluorescent probe, ideal for high-sensitivity detection. axispharm.com

Table 1: Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum (λex)649 - 650 nm axispharm.combroadpharm.comlunanano.cabroadpharm.comantibodies.comantibodies.com
Emission Maximum (λem)665 - 667 nm axispharm.combroadpharm.comlunanano.cabroadpharm.comantibodies.comantibodies.com
Molar Extinction Coefficient (ε)94,000 M⁻¹cm⁻¹ broadpharm.comlunanano.cabroadpharm.comantibodies.comantibodies.com
Fluorescence Quantum Yield (Φ)0.52 broadpharm.comlunanano.cabroadpharm.comantibodies.comantibodies.com
Stokes Shift~15 - 18 nm axispharm.com

Note: The exact spectral values may vary slightly depending on the solvent and local environment.

Stokes Shift Characteristics and Implications for Multiplex Imaging

The Stokes shift, the difference between the maximum absorption and emission wavelengths, is a critical parameter for multiplex imaging applications. For this compound, the Stokes shift is relatively small, approximately 15-18 nm. axispharm.com While a small Stokes shift can sometimes lead to self-quenching at high concentrations, the narrow emission profile of BDP 650/665 helps to mitigate this issue. axispharm.com In the context of multiplexing, where multiple fluorophores are used simultaneously, the well-defined and narrow spectra of this compound are advantageous for minimizing spectral crosstalk between different detection channels. axispharm.com The use of dyes with large Stokes shifts is another strategy to expand the multiplexing capacity of imaging instruments. google.comjhu.edu

Photostability and Photobleaching Resistance in Longitudinal Research Studies

For long-term imaging experiments, the photostability of a fluorescent probe is paramount. This section examines the mechanisms of photodegradation that affect BODIPY dyes and outlines strategies to enhance their stability.

Mechanisms of Photodegradation

Photobleaching, the irreversible loss of fluorescence, is a major limitation in fluorescence microscopy. For BODIPY dyes, a primary mechanism of photodegradation involves the interaction of the dye in its triplet state with molecular oxygen, leading to the generation of reactive oxygen species (ROS) that can chemically alter and destroy the fluorophore. mdpi.comrsc.orgresearchgate.net The indacene core of the BODIPY structure is particularly susceptible to oxidative damage. researchgate.net Another proposed mechanism involves the cleavage of substituents from the BODIPY core, such as the detachment of iodine atoms in halogenated derivatives, which can be an initial step in a more complex degradation pathway. mdpi.commdpi.com Photoionization, leading to the formation of long-lived radical states, has also been suggested as a photobleaching pathway. nih.govresearchgate.net

Strategies for Enhancing Photostability in Research Probes

Several strategies have been developed to improve the photostability of fluorescent dyes. One common approach is the use of antifading agents, which can act as triplet state quenchers or antioxidants. nih.govresearchgate.net For instance, the addition of reducing and oxidizing systems (ROXS) can help to rapidly return the fluorophore from its triplet state to the ground state, minimizing the time available for photodegradation reactions. nih.gov

Structural modification of the fluorophore itself is another powerful strategy. For BODIPY dyes, introducing bulky substituents at the meso-position can sterically hinder the interaction with ROS and thereby reduce the rate of photodegradation. researchgate.net Encapsulating dyes within nanoparticles or polymers can also provide a protective microenvironment, shielding the fluorophore from reactive species. rsc.org Furthermore, inhibiting twisted intramolecular charge transfer (TICT), a major nonradiative decay pathway, has been shown to enhance both the brightness and photostability of organic fluorescent dyes. sioc-journal.cn The inherent high photostability of the BDP core, relative to other dye classes, makes it a reliable choice for extended imaging experiments. axispharm.comaxispharm.com

Environmental Sensitivity of this compound

This compound is a derivative of the BDP 650/665 dye, which is noted for its bright red fluorescence, high molar extinction coefficient, and good quantum yield. lumiprobe.comalabiolab.ro This class of dyes is generally characterized by a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core, which imparts remarkable photophysical stability. acs.org The azide functional group enables its covalent attachment to biomolecules through click chemistry, a highly efficient and specific conjugation method. medkoo.com A critical aspect for its application in research is its relative insensitivity to environmental variables, ensuring a more stable and predictable fluorescent signal. lumiprobe.combroadpharm.com

Influence of Solvent Polarity on Spectroscopic Features

The fluorescence of many dyes can be significantly affected by the polarity of their solvent environment, a phenomenon known as solvatochromism. This can manifest as shifts in the excitation and emission maxima, as well as changes in fluorescence quantum yield. For some BODIPY derivatives, an increase in solvent polarity can lead to a red shift in the emission spectrum and a decrease in fluorescence intensity. chemrevlett.com

However, a key feature of the BDP 650/665 core structure is its relative insensitivity to solvent polarity. lumiprobe.combroadpharm.com This robustness is a significant advantage, as it ensures consistent spectral performance across different experimental conditions, from organic solvents used in labeling protocols to the aqueous environments of cellular systems. While minor shifts can occur, they are not as pronounced as with many other classes of fluorescent dyes. The dye is readily soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). medkoo.comglpbio.com

The primary photophysical characteristics of this compound are summarized in the table below.

PropertyValueSource(s)
Excitation Maximum (λex)649 nm broadpharm.com
Emission Maximum (λem)667 nm broadpharm.com
Molar Extinction Coefficient (ε)94,000 L⋅mol⁻¹⋅cm⁻¹ broadpharm.com
Fluorescence Quantum Yield (Φ)0.52 broadpharm.com
SolubilityGood in DMF, DMSO glpbio.com

Table 1: Spectroscopic and solubility data for this compound.

This low sensitivity to solvent polarity ensures that the dye's brightness and color remain largely constant, which is crucial for quantitative measurements and multi-color imaging experiments where spectral overlap must be minimized.

pH Independence and its Advantages in Biological Research Media

The pH of the surrounding medium is another critical factor that can influence the performance of a fluorescent probe. Many fluorophores exhibit pH-dependent protonation or deprotonation of functional groups, which alters their electronic structure and, consequently, their absorption and emission properties. This can be a significant drawback in biological research, where the pH can vary between different cellular compartments (e.g., cytosol vs. lysosomes) and in different experimental buffers.

This compound demonstrates a notable independence from pH changes within the typical physiological range. lumiprobe.combroadpharm.com This stability is largely attributed to the robust, aromatic BODIPY core structure, which is resistant to both acidic and basic conditions. chemrevlett.com

The advantages of this pH insensitivity in biological research are substantial:

Reliable Quantification: The fluorescence intensity remains directly proportional to the concentration of the labeled molecule, without confounding effects from local pH fluctuations.

Versatility in Applications: The probe can be effectively used across a wide range of biological media and cellular compartments with differing pH values without loss of signal or spectral shifting.

Stable Signal Over Time: In live-cell imaging, where cellular processes can cause local pH changes, the dye provides a stable and continuous signal, allowing for more accurate tracking and analysis.

This inherent stability makes this compound a reliable tool for researchers, ensuring that observed changes in fluorescence are due to the biological event of interest rather than artifacts of environmental sensitivity.

Click Chemistry Modalities Employing Bdp 650/665 Azide in Chemical Biology

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with BDP 650/665 Azide (B81097)

BDP 650/665 azide is frequently utilized in copper-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of click chemistry. medkoo.comlumiprobe.com This reaction facilitates the covalent linkage of the BDP 650/665 fluorophore to a wide array of biomolecules that have been modified to contain a terminal alkyne group. medchemexpress.com The CuAAC reaction is known for its reliability, high yield, and specificity, proceeding efficiently to form a stable triazole linkage. broadpharm.comnih.govrsc.org

Reaction Mechanism and Kinetic Considerations

The CuAAC reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species. nih.govcsic.es The mechanism is understood to proceed through the formation of a copper(I) acetylide intermediate. nih.govrsc.org This intermediate then reacts with the azide, leading to the formation of a six-membered copper-containing ring, which subsequently rearranges and, upon protonolysis, yields the stable 1,4-disubstituted 1,2,3-triazole product. nih.gov

The kinetics of the CuAAC reaction can be complex and are influenced by several factors, including the concentration of reactants, the nature of the solvent, and the presence of ligands that stabilize the Cu(I) catalyst. nih.gov Ligands can accelerate the reaction by enhancing the solubility and stability of the copper catalyst. mdpi.com The reaction rate is also dependent on the electronic properties of both the alkyne and the azide. Studies have shown that the reaction can be very rapid, often reaching completion within minutes under optimized conditions. csic.es

Optimization of Reaction Conditions for Biomacromolecule Labeling

Labeling of sensitive biomacromolecules like proteins and nucleic acids using CuAAC requires careful optimization of reaction conditions to prevent denaturation or damage. nih.gov Key considerations include:

Copper Source and Ligands: While various copper(I) sources can be used, the in situ reduction of a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate (B8700270) is common. nih.gov However, copper and ascorbate can generate reactive oxygen species that may damage biomolecules. nih.gov To mitigate this, specialized ligands such as bathophenanthroline (B157979) disulfonate (BPS) are often employed to stabilize the Cu(I) ion and protect the biomolecule. nih.gov Low-copper reaction conditions have been developed for sensitive biomolecules like fluorescent proteins. thermofisher.com

pH and Buffer Systems: The reaction is typically performed in aqueous buffers at or near physiological pH to maintain the integrity of the biomolecule. chempep.com Specialized protein labeling buffers are available that are designed to protect proteins during the CuAAC reaction. lumiprobe.com

Reactant Concentrations: The concentrations of the dye-azide, the alkyne-modified biomolecule, and the catalyst components are carefully controlled to ensure efficient labeling without causing precipitation or aggregation. lumiprobe.com A molar excess of the fluorescent dye is often used to drive the reaction to completion. lumiprobe.com

Additives: Additives may be included to scavenge byproducts or prevent side reactions. For instance, to counter the effects of ascorbate oxidation byproducts, which can react with amino acid residues, specific additives can be used. nih.gov

ParameterRecommended Condition for BioconjugationRationale
Copper Source In situ reduction of CuSO₄ with sodium ascorbateConvenient and widely used.
Ligand Bathophenanthroline disulfonate (BPS) or other chelating ligandsStabilizes Cu(I), prevents oxidative damage, and increases reaction rate.
pH 6.5 - 8.0Maintains biomolecule stability and function.
Buffer Phosphate-buffered saline (PBS) or specialized protein labeling buffersProvides a stable reaction environment for biomolecules.
Temperature Room temperatureMild conditions that preserve the integrity of most biomolecules.
Atmosphere Inert atmosphere (e.g., argon or nitrogen) if possibleMinimizes oxidation of the Cu(I) catalyst.

Copper-Free Click Chemistry with this compound

The cytotoxicity associated with copper catalysts has spurred the development of copper-free click chemistry alternatives, which are particularly advantageous for applications in living systems. chempep.combiochempeg.com this compound is also amenable to these copper-free methods. medkoo.comlumiprobe.com

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) utilizing Cycloalkynes (e.g., DBCO, BCN)

Strain-promoted alkyne-azide cycloaddition (SPAAC) is the most prominent copper-free click reaction. It relies on the reaction of an azide with a strained cycloalkyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). broadpharm.comlumiprobe.comresearchgate.net The high ring strain of the cycloalkyne provides the driving force for the reaction, eliminating the need for a catalyst. this compound can readily react with biomolecules functionalized with DBCO or BCN moieties. medchemexpress.combroadpharm.com The reaction is fast, highly selective, and proceeds under physiological conditions. biochempeg.comlumiprobe.com

CycloalkyneKey Features
Dibenzocyclooctyne (DBCO) High reactivity and stability, widely used in SPAAC. lumiprobe.comlicorbio.com
Bicyclo[6.1.0]nonyne (BCN) Another effective strained alkyne for SPAAC, offering rapid reaction rates. researchgate.net

Regioselectivity and Efficiency of Conjugation with Diverse Biomolecules

Click chemistry reactions are renowned for their high efficiency and specificity. lumiprobe.com

CuAAC: The copper-catalyzed reaction is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer. nih.gov This predictability is a significant advantage in creating well-defined bioconjugates. The efficiency is generally very high, often achieving near-quantitative yields with optimized protocols. csic.es

SPAAC: In contrast, SPAAC typically yields a mixture of two regioisomeric triazoles. lumiprobe.com However, for most applications, particularly in fluorescence labeling, the presence of these two isomers does not significantly impact the outcome, as they often have very similar properties and are not easily separable. lumiprobe.com The efficiency of SPAAC is also very high, driven by the release of ring strain.

This compound can be effectively conjugated to a wide range of biomolecules, including proteins, peptides, and nucleic acids, that have been metabolically, enzymatically, or synthetically modified to incorporate an alkyne or a strained cycloalkyne. lumiprobe.comlumiprobe.com The high specificity of the click reaction ensures that the dye is attached only at the desired site, preserving the biological activity of the labeled molecule. lumiprobe.com

Applications of Bdp 650/665 Azide As a Molecular Probe and Imaging Tool

Fluorescence Microscopy for Subcellular and Cellular Structural Elucidation

BDP 650/665 azide (B81097) is a valuable fluorophore for fluorescence microscopy due to its high quantum yield, exceptional photostability, and narrow emission spectrum in the far-red region. axispharm.comlumiprobe.com These characteristics minimize phototoxicity and background autofluorescence, leading to high-contrast images of subcellular structures and dynamic cellular processes. axispharm.com The azide functional group allows for its covalent attachment to a wide array of biomolecules modified with alkyne groups through the highly specific and efficient click reaction. medchemexpress.comlumiprobe.com This enables the targeted labeling and visualization of specific proteins, lipids, and other cellular components.

High-Resolution Imaging of Organelles and Cellular Processes

The bright and stable fluorescence of BDP 650/665 azide facilitates the high-resolution imaging of various organelles. For instance, by conjugating the dye to molecules that specifically target certain organelles, researchers can visualize their morphology and dynamics. While specific studies detailing the use of this compound for imaging all major organelles are not yet widespread, the principles of BODIPY dye conjugation are well-established for this purpose. For example, BODIPY-labeled ceramides (B1148491) are routinely used to stain the Golgi apparatus. lumiprobe.com Similarly, the hydrophobic nature of the BDP core allows for its use in staining lipid droplets and membranes. axispharm.com

The "click" functionality of this compound offers a significant advantage for labeling specific proteins within organelles or those involved in dynamic processes. By introducing an alkyne-modified amino acid, such as L-azidohomoalanine (AHA), into cellular proteins during synthesis, subsequent reaction with this compound allows for the visualization of newly synthesized proteins. This approach can be used to track protein trafficking, localization, and turnover within the cell.

Live-Cell Imaging Methodologies

The photostability and far-red emission of this compound make it particularly well-suited for live-cell imaging, as it minimizes phototoxicity and allows for extended time-lapse experiments. axispharm.com The copper-free variant of click chemistry, which utilizes strained cyclooctynes, is often preferred for live-cell applications to avoid copper-induced cytotoxicity. medchemexpress.com

In live-cell imaging, this compound can be used to track the movement and interactions of labeled biomolecules in real-time. For example, by attaching the dye to a specific protein of interest, researchers can follow its path through the cell, observe its interactions with other proteins, and monitor its response to various stimuli. This provides invaluable insights into the dynamic nature of cellular processes.

Flow Cytometry in Cellular Population Analysis

The intense and well-defined fluorescence of this compound makes it an excellent choice for flow cytometry, where it provides clear and distinct signals for the analysis and sorting of complex cell populations. axispharm.comlumiprobe.com Its emission in the far-red spectrum allows for its inclusion in multi-color flow cytometry panels with minimal spectral overlap with other commonly used fluorophores.

Cell Sorting and Phenotypic Characterization using this compound Conjugates

This compound conjugates can be used to label specific cell surface or intracellular markers, enabling the identification and isolation of specific cell populations through fluorescence-activated cell sorting (FACS). For example, antibodies or other ligands targeting specific cell surface receptors can be modified with an alkyne group and subsequently labeled with this compound. This allows for the precise sorting of cells based on the expression of these markers.

This technique is particularly valuable for phenotypic characterization, where researchers aim to identify and quantify different cell types within a heterogeneous population. By using a panel of antibodies labeled with different fluorophores, including this compound, it is possible to perform detailed analyses of complex samples, such as immune cell populations in blood or dissociated tissues.

Quantification of Cellular Events and Interactions

Flow cytometry, in conjunction with this compound labeling, can be a powerful tool for quantifying various cellular events. For example, assays for cell proliferation can be designed by incorporating an alkyne-modified nucleoside, such as 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), into the DNA of dividing cells. Subsequent "clicking" with this compound allows for the sensitive detection and quantification of cells that have undergone DNA synthesis.

Similarly, cellular interactions can be studied by labeling one cell population with this compound and another with a different fluorophore. Co-incubation of these populations can then be analyzed by flow cytometry to identify and quantify cell-cell conjugates.

Förster Resonance Energy Transfer (FRET) Studies of Molecular Dynamics

Förster Resonance Energy Transfer (FRET) is a powerful technique for studying molecular interactions and conformational changes in the 1-10 nanometer range. The spectral properties of BDP 650/665 make it a suitable FRET partner, either as a donor or an acceptor, depending on the other fluorophore in the pair. axispharm.com Its narrow emission peak is advantageous for minimizing spectral bleed-through, a common issue in FRET measurements.

When used in FRET studies, this compound can be attached to a specific site on a biomolecule of interest. The efficiency of energy transfer between the this compound and its FRET partner provides a sensitive measure of the distance between them. This allows researchers to monitor dynamic processes such as protein-protein interactions, protein folding and unfolding, and conformational changes in nucleic acids. For example, a study on lipid exchange in micelles utilized this compound conjugated to a lipid as part of a FRET pair to monitor the process. mit.edu

The ability to site-specifically label biomolecules using the azide-alkyne click chemistry with this compound provides a high degree of control in designing FRET-based assays for studying the intricate molecular dynamics within the cell.

Design of FRET Pairs Incorporating this compound

Fluorescence Resonance Energy Transfer (FRET) is a quantum mechanical phenomenon that occurs between two fluorophores, a donor and an acceptor, when they are in close proximity, typically within 1-10 nm. nih.govtandfonline.com The process involves the non-radiative transfer of excitation energy from the donor to the acceptor. tandfonline.com A critical requirement for FRET is the overlap between the emission spectrum of the donor dye and the absorption spectrum of the acceptor dye. nih.gov

Due to its absorption in the far-red region of the spectrum, BDP 650/665 is an excellent acceptor in FRET pairs. axispharm.comoup.com When designing a FRET system with this compound as the acceptor, the donor fluorophore must be selected to have an emission wavelength that overlaps with BDP 650/665's absorption peak (~650 nm). The azide group facilitates the precise placement of the acceptor dye onto a target molecule. In studies of nucleic acid hybridization, BDP 650/665 has been successfully used as a FRET acceptor. oup.com Research has shown that various donor dyes can be theoretically or practically paired with BDP 650/665 to create effective molecular rulers for measuring nanoscale distances.

Table 1: Potential FRET Donors for this compound (Acceptor)
Potential Donor FluorophoreApprox. Emission Max (nm)Rationale for Pairing
BDP 558/568568Good spectral overlap with BDP 650/665 absorption.
BDP 581/591591Significant emission overlap for efficient energy transfer. medchemexpress.com
Cy3~570Commonly used FRET donor with emission in the orange spectrum.
TAMRA~580Another widely used rhodamine-based dye suitable as a donor.
Alexa Fluor 594~618Bright and photostable dye with an emission spectrum that overlaps well.

Monitoring Protein-Protein Interactions and Conformational Changes

FRET is a highly sensitive technique for studying molecular interactions in real-time within living cells. axispharm.com By covalently labeling two different proteins with a FRET donor and an acceptor, respectively, their interaction can be monitored. The this compound can be specifically attached to one protein of interest via its azide group. When the two proteins bind, they bring the donor and acceptor fluorophores into close proximity, allowing FRET to occur. This results in a decrease in the donor's fluorescence and an increase in the acceptor's sensitized emission, providing a direct readout of the protein-protein interaction.

Similarly, this technique can be applied to study conformational changes within a single biomolecule. By labeling two distinct sites on a protein with a FRET pair, any change in the protein's shape that alters the distance or orientation between the two dyes will cause a corresponding change in FRET efficiency. This allows researchers to track dynamic structural changes in proteins as they perform their biological functions.

Tracing and Tracking of Biomolecular Processes

Visualization of Cellular Uptake and Trafficking Pathways

The ability to track biomolecules as they enter and move through cells is crucial for understanding many biological processes. This compound serves as a robust fluorescent tag for this purpose. Researchers can conjugate the dye to various molecules of interest, such as lipids, peptides, or nanoparticles, to visualize their journey. science.gov

For instance, this compound has been conjugated to lipids containing a DBCO (dibenzocyclooctyne) group to create fluorescently labeled lipids. mit.edu These labeled lipids can then be incorporated into nanoparticles, allowing researchers to track the uptake and distribution of these drug delivery vehicles in biological systems. mit.edu Studies using other BODIPY-conjugates, such as those linked to steroids, have successfully elucidated the mechanisms of cellular internalization, including energy-dependent processes like clathrin- and caveolae-mediated endocytosis. nih.govmdpi.com The strong and stable fluorescence of the BDP core allows for long-term imaging and precise localization of the tagged molecule within various cellular compartments and organelles. mdpi.com

Monitoring Enzyme Activity and Substrate Localization

Fluorescent probes are invaluable tools for detecting and quantifying enzyme activity directly in complex biological environments. A common strategy involves the design of fluorescence-quenched probes. rsc.org In this approach, a substrate for a specific enzyme is synthesized to contain both a fluorophore and a quenching molecule. When the probe is intact, the quencher is held close to the fluorophore, suppressing its fluorescence.

This compound is an ideal candidate for incorporation into such probes due to its high fluorescence quantum yield. broadpharm.comlumiprobe.com A probe for a specific protease, for example, could be designed as a peptide sequence recognized by the enzyme. This compound would be attached to one end of the peptide, and a suitable quencher to the other. In the absence of the target enzyme, the probe remains intact and non-fluorescent. However, when the enzyme cleaves the peptide substrate, the BDP 650/665 dye is released from the quencher's influence, leading to a dramatic increase in fluorescence. This "turn-on" signal is directly proportional to the enzyme's activity. This method allows for the sensitive detection of enzyme function and the localization of active enzymes within cells or tissues.

Development of Advanced Bioimaging Strategies

Multi-Color Imaging Techniques

Modern cell biology often requires the simultaneous visualization of multiple targets to understand their spatial relationships and interactions. Multi-color imaging relies on a set of fluorescent probes that can be excited and detected independently. The distinct spectral properties of BDP 650/665 make it highly suitable for such experiments. axispharm.com

Emitting in the far-red part of the spectrum, BDP 650/665 occupies a spectral window that is often less crowded and experiences lower cellular autofluorescence. axispharm.comlumiprobe.com Its narrow emission peak helps to minimize spectral bleed-through into adjacent detection channels. axispharm.com This allows this compound-labeled molecules to be imaged alongside other probes that fluoresce in different spectral regions, such as green (e.g., BDP FL, FITC) and orange (e.g., BDP TMR, TRITC). medchemexpress.comalabiolab.ro The use of spectrally separated far-red dyes further expands the possibilities for multiplexed imaging, enabling researchers to construct a more complete and dynamic picture of cellular events. nih.gov

Table 2: Summary of Applications for this compound
Application AreaPrinciple of UseKey Advantage of this compound
FRET-Based AssaysActs as an efficient far-red FRET acceptor. oup.comAzide group for precise labeling; strong absorption for efficient energy transfer.
Protein Interaction StudiesDetects proximity of two labeled proteins via FRET.High FRET efficiency provides a sensitive readout of binding events.
Cellular TraffickingCovalently tags biomolecules to trace their path in cells. mit.eduBright and photostable signal allows for long-term tracking.
Enzyme Activity ProbesIncorporated into quenched substrates that fluoresce upon cleavage.High quantum yield provides a large dynamic range and high signal-to-noise ratio. broadpharm.com
Multi-Color ImagingFar-red emission allows simultaneous use with other color probes. lumiprobe.comNarrow spectra reduce channel crosstalk for clearer images. axispharm.com

Super-Resolution Microscopy Applications

The unique photophysical properties of this compound, particularly its capacity for photoconversion and photoswitching, have positioned it as a valuable tool in the field of super-resolution microscopy. biorxiv.orgresearchgate.netacs.org These advanced imaging techniques circumvent the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. BDP 650/665 has been successfully employed in Single Molecule Localization Microscopy (SMLM), a super-resolution method that relies on the stochastic activation and localization of individual fluorescent molecules. biorxiv.orgresearchgate.netacs.org

The utility of BDP 650/665 in this context is linked to a mechanism known as Directed Photooxidation Induced Conversion. biorxiv.orgresearchgate.netacs.org This process allows the dye to be switched between a fluorescent "on" state and a dark "off" state, a fundamental requirement for SMLM techniques like Stochastic Optical Reconstruction Microscopy (STORM). biorxiv.orgresearchgate.net Researchers have demonstrated that both the original and the converted forms of BDP 650/665 can undergo this blinking behavior, making them suitable for live-cell STORM imaging under physiological conditions without the need for traditional reducing buffers. biorxiv.org

Studies have successfully utilized BDP 650/665 probes targeted to specific cellular components, such as the plasma membrane and mitochondria, to investigate their 3D architecture and dynamics at a high spatial resolution. biorxiv.orgresearchgate.netacs.org The ability to perform live-cell SMLM with this dye opens up possibilities for studying dynamic biological processes at the nanoscale. biorxiv.orgresearchgate.net

Research Findings on BDP 650/665 Photoswitching Properties

Detailed analysis of the photoswitching characteristics of BDP 650/665 has provided quantitative insights into its performance as a super-resolution probe. The following table summarizes key parameters evaluated at the single-molecule level.

ParameterBDP 650/665 (Original Form)BDP 650/665 (Converted Form)
Localization Precision (nm)29 ± 1140 ± 15
Photon Count (per blink)310 ± 190200 ± 110
On-Time (ms)28 ± 1227 ± 11
Blinking Cycles1.8 ± 1.02.0 ± 1.2

These findings demonstrate that while the original form of BDP 650/665 offers slightly higher localization precision and photon counts, both forms exhibit suitable blinking characteristics for super-resolution imaging. biorxiv.org The comparable on-times and blinking cycles indicate that the converted form can also be effectively used for tracking and imaging in live-cell SMLM experiments. biorxiv.org

Computational and Theoretical Investigations of Bdp 650/665 Azide

Quantum Chemical Calculations of Electronic Structure and Excitation States

Quantum chemical calculations offer profound insights into the fundamental electronic behavior of fluorophores like BDP 650/665 azide (B81097). By solving approximations of the Schrödinger equation, these methods can model the distribution of electrons within the molecule and predict how this distribution changes upon light absorption, which is the basis of fluorescence.

Density Functional Theory (DFT) has become a standard method for optimizing the ground-state molecular geometry of organic dyes, providing a precise three-dimensional structure. rsc.orgrsc.org For styryl-BODIPY dyes, which share the core structure of BDP 650/665 azide, DFT calculations are crucial for confirming conformations and understanding how different substituents influence the planarity and conjugation of the molecule. rsc.org The electronic structure is further analyzed by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In dyes like this compound, the HOMO is typically distributed along the π-conjugated system of the borondipyrromethene core and the styryl group, while the LUMO is similarly delocalized. acs.org The energy difference between these frontier orbitals provides a preliminary estimate of the energy required for electronic excitation.

To investigate the excited states responsible for absorption and fluorescence, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. mdpi.comijcce.ac.ir TD-DFT calculations on the optimized ground-state geometry yield vertical excitation energies, which correspond to the absorption maxima. rsc.org Similarly, optimizing the geometry in the first excited state and performing a TD-DFT calculation from there allows for the prediction of emission energies. rsc.org For complex dyes, it is common for TD-DFT, particularly with standard hybrid functionals like B3LYP, to systematically overestimate excitation energies. rsc.orgacs.org Therefore, computational studies often benchmark several functionals, including long-range corrected (e.g., CAM-B3LYP) or double-hybrid functionals, to find the best agreement with experimental data for a specific class of dyes. rsc.orgacs.org

A primary application of TD-DFT is the direct prediction of spectroscopic properties. By calculating the vertical excitation energies and the corresponding oscillator strengths, a theoretical absorption spectrum can be generated. scispace.com For styryl-BODIPY derivatives, TD-DFT has been successfully used to predict how modifications to the molecular structure will shift the absorption and emission wavelengths (λ_max). researchgate.net

While basic TD-DFT calculations provide the energy of the main electronic transition, more advanced approaches incorporate vibronic coupling—the interaction between electronic transitions and molecular vibrations. rsc.orgresearchgate.net These calculations produce more realistic, broadened spectral shapes that better match experimental measurements and can help explain the observed Stokes shift. researchgate.net The accuracy of these predictions is highly dependent on the chosen functional and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). rsc.orgscispace.com The table below illustrates a typical comparison of experimental and calculated absorption maxima for a representative styryl-BODIPY dye, showcasing the performance of different computational methods.

Computational MethodBasis SetPredicted λ_abs (nm)Deviation from Experimental (nm)
Experimental Value -640 -
TD-DFT (B3LYP)6-311G(d,p)605-35
TD-DFT (PBE0)6-311G(d,p)612-28
TD-DFT (CAM-B3LYP)6-311G(d,p)625-15
TD-DFT (DSD-BLYP)def2-TZVP636-4

This table is a representative example based on typical findings for styryl-BODIPY dyes and does not represent experimentally verified data for this compound specifically. The deviations are illustrative of the general performance of these methods.

Molecular Dynamics Simulations of Probe-Biomolecule Interactions

While quantum mechanics describes the dye itself, Molecular Dynamics (MD) simulations are used to study how the this compound probe behaves over time when interacting with complex biological systems like proteins or cell membranes. researchgate.net MD simulations apply classical mechanics to model the movements and interactions of all atoms in the system, providing a dynamic view of the probe in its functional environment. kcl.ac.uk

MD simulations are particularly powerful for visualizing how a fluorescent probe binds to its biological target. For BODIPY-based probes designed to label lipid membranes, MD simulations can reveal the precise orientation and depth of insertion of the fluorophore within the lipid bilayer. rsc.orgacs.org Studies on similar BODIPY derivatives have shown that the probe's final position is a balance between hydrophobic interactions pulling the core into the membrane and polar interactions anchoring specific functional groups near the water-lipid interface. rsc.org Simulations can track the trajectory of the probe as it partitions from an aqueous environment into the membrane, identifying the key intermolecular forces (e.g., van der Waals, electrostatic) that govern the binding mechanism. This understanding is critical for interpreting fluorescence data, as the probe's orientation affects its measured properties. acs.orgnih.gov

The fluorescence of a probe can be highly sensitive to its immediate surroundings. MD simulations can elucidate how the local microenvironment—such as solvent polarity, viscosity, or the presence of specific ions or lipid types—influences the probe's conformation and dynamics. kcl.ac.uk For example, simulations have shown that increasing lateral pressure in a model membrane can change the tilt angle of a BODIPY fluorophore relative to the membrane normal. acs.orgnih.gov This change in orientation can alter the probe's interaction with quenchers or its fluorescence lifetime. Furthermore, by combining MD with quantum mechanical calculations (QM/MM methods), researchers can study how the local electric field from the environment affects the probe's excited state, leading to shifts in its emission spectrum. kcl.ac.uk This provides a direct link between the probe's location, as determined by MD, and its observable fluorescence performance.

Rational Design Principles for Novel this compound Derivatives

A major goal of theoretical chemistry in this field is the rational design of new dyes with tailored properties, such as improved brightness, photostability, or shifted emission wavelengths further into the near-infrared. acs.orgnih.gov Computational methods allow for the in-silico screening of dozens of potential derivatives before committing to costly and time-consuming synthesis. scispace.com

The design process typically involves a feedback loop between computation and synthesis. Starting with the core structure of this compound, computational chemists can systematically modify the structure by adding various electron-donating or electron-withdrawing groups at different positions. acs.org DFT and TD-DFT calculations are then performed on this virtual library of compounds to predict their HOMO-LUMO gaps and absorption spectra. acs.orgscispace.com This process identifies which modifications are most likely to produce the desired effect. For instance, extending the π-conjugated system, often by adding more styryl-like groups or fusing aromatic rings, is a well-established strategy to induce a bathochromic (red) shift in the absorption and emission spectra. acs.org Computational studies can precisely quantify the expected shift for each modification, guiding synthetic chemists toward the most promising candidates for applications requiring even longer wavelength imaging. rsc.org

Future Directions and Emerging Research Avenues for Bdp 650/665 Azide

Development of Next-Generation Targeted Probes

The versatility of the BDP 650/665 azide (B81097) platform is driving the development of sophisticated probes designed for specific and sensitive detection in complex biological environments.

Enhancing Specificity and Sensitivity in Complex Biological Milieux

A primary goal in future probe development is to enhance targeting specificity to visualize distinct molecules and processes within the crowded cellular landscape. The azide group of BDP 650/665 serves as a chemical handle to conjugate the dye to a vast array of targeting moieties, such as peptides, antibodies, or small molecules. nih.gov This strategy allows for the creation of probes that can selectively bind to specific proteins or accumulate in particular organelles, like the mitochondria or endoplasmic reticulum. mdpi.comnih.gov

Future research will focus on designing probes that can overcome challenges like off-target binding and can distinguish between highly similar analytes. rsc.org For instance, developing probes that can report on the activity of a specific enzyme requires precise engineering to ensure the probe's fluorescence is only activated by the target. nih.gov The far-red emission of BDP 650/665 is particularly advantageous as it minimizes autofluorescence from biological samples, thereby improving the signal-to-noise ratio and enhancing detection sensitivity for low-abundance targets. mdpi.comrsc.org

Integration with Advanced Biosensing Platforms

The exceptional spectral properties of BDP 650/665 make it an ideal candidate for integration into advanced biosensing platforms. axispharm.com Its compatibility with the Cy5 channel, high quantum yield, and resistance to photobleaching are critical for techniques requiring stable and bright signals. axispharm.com

Future applications will see BDP 650/665 azide increasingly incorporated into:

Fluorescence Resonance Energy Transfer (FRET) systems: Where it can act as a FRET partner to study molecular interactions in real-time. axispharm.com

Flow Cytometry: Its distinct signal allows for clear identification and sorting of labeled cells in complex populations. axispharm.com

Super-Resolution Microscopy: The dye's photostability is crucial for imaging techniques that require prolonged or intense light exposure to visualize cellular structures at the nanoscale. mdpi.com

Photoacoustic Imaging (PAI): As an exogenous contrast agent, BODIPY dyes can enhance PAI's ability to image deep tissues with high resolution. mdpi.com

The ability to "click" this compound onto various components of these platforms, such as antibodies or nanoparticles, facilitates the development of highly customized and powerful analytical tools.

Exploration of Novel Click Chemistry Variants and Bioorthogonal Reactions

The azide group on BDP 650/665 is central to its utility, enabling covalent ligation through bioorthogonal click chemistry. mdpi.com This field is continuously evolving, offering new ways to label biomolecules in living systems without interfering with native biological processes. acs.orgresearchgate.net

Currently, this compound is primarily used in two types of click reactions:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and efficient reaction that joins the azide to a terminal alkyne.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that uses strained cyclooctynes (like DBCO or BCN). This method is particularly valuable for live-cell imaging, as it avoids the cytotoxicity associated with copper catalysts. acs.orgbroadpharm.com

Future research is focused on expanding this chemical toolbox. This includes the development of new click reaction partners with faster kinetics and improved stability. escholarship.org Furthermore, there is growing interest in creating orthogonal systems where multiple, non-interacting click reactions can occur simultaneously within the same biological sample. acs.org This would allow researchers to use this compound to label one target, while another azide-based dye with a different bioorthogonal partner labels a second target, enabling sophisticated multi-color imaging experiments. acs.orgresearchgate.net

Table 1: Comparison of Major Click Chemistry Reactions for this compound

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Reaction Partner Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)
Catalyst Required Copper(I)None
Primary Advantage High efficiency and reliabilityBiocompatible for live-cell imaging (no toxic catalyst)
Consideration Potential cytotoxicity from copper catalyst limits in vivo useCyclooctyne reagents can be larger and more complex

Expansion into Materials Science and Nanotechnology Applications

The unique photophysical and chemical properties of the BDP 650/665 core are paving the way for its use beyond traditional biology. mdpi.com The azide handle allows for its covalent integration into a variety of materials, imparting bright, stable, far-red fluorescence.

Emerging applications include:

Fluorescent Nanoparticles: this compound can be conjugated to the surface of nanoparticles (e.g., gold, magnetic silica, or cerium oxide) to create fluorescent probes for imaging or sensing. mdpi.com These hybrid materials can be used to detect heavy metal ions or other analytes. mdpi.com

Polymer Science: The dye can be incorporated into polymer chains to create fluorescent materials for various applications, including sensing and advanced optics. nih.gov

Theranostics: BODIPY-based molecules are being explored for theranostic applications, where they serve as both an imaging agent and a therapeutic tool, for instance, as a photosensitizer in photodynamic therapy (PDT). mdpi.comnih.gov

The hydrophobic nature of the BODIPY core also makes it suitable for embedding within lipid-based structures like micelles and liposomes, which are used as drug delivery vehicles. lumiprobe.com

Addressing Current Challenges in Fluorescent Probe Design for In Vitro Research

While this compound possesses many desirable features, ongoing research aims to address general challenges inherent in fluorescent probe design to further enhance its performance. rsc.orgnih.gov

Key areas for future improvement include:

Solubility and Permeability: The BODIPY core is relatively nonpolar and hydrophobic. thermofisher.com While this aids in cell membrane permeability, it can lead to low solubility in aqueous buffers and non-specific partitioning into lipid-rich organelles. lumiprobe.comrsc.org Future designs may incorporate hydrophilic linkers (e.g., polyethylene (B3416737) glycol) or charged groups to improve water solubility and control cellular localization. nih.govbroadpharm.com

Photostability: Although BDP dyes are known for good photostability, high-intensity or long-duration imaging can still lead to photobleaching. axispharm.comrsc.org Continued structural modification of the BODIPY core aims to create next-generation dyes with even greater resistance to light-induced degradation. nih.gov

Spectral Overlap: In multi-color imaging, the emission spectrum of one dye can bleed into the detection channel of another. nih.gov The narrow emission peak of BDP 650/665 helps minimize this, but the development of probes with even sharper spectra or larger Stokes shifts remains a priority. axispharm.comnih.gov

Innovations in computational chemistry and machine learning are also emerging as powerful tools to predict the properties of novel dye structures, accelerating the design of probes with optimized characteristics to meet these challenges. nih.gov

Q & A

Q. What are the optimal reaction conditions for conjugating BDP 650/665 azide with alkynes in bioimaging applications?

this compound undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For SPAAC, use cyclooctyne derivatives (e.g., DBCO) in PBS (pH 7.4) at 25°C for 1–2 hours. For CuAAC, include 1 mM CuSO₄, 2 mM sodium ascorbate, and a ligand (e.g., THPTA) in organic-aqueous solvent mixtures. Confirm conjugation via HPLC or mass spectrometry .

Q. How do the photophysical properties of this compound influence its selection for fluorescence microscopy?

this compound exhibits absorption at ~650 nm and emission at ~665 nm, with a high extinction coefficient (>80,000 M⁻¹cm⁻¹) and quantum yield (~0.7 in non-polar solvents). These properties minimize autofluorescence in biological samples and enable deep-tissue imaging. Validate spectral overlap with detection systems using data from UV-Vis and fluorescence spectrometers .

Q. What characterization techniques are essential for confirming successful conjugation of this compound to target biomolecules?

Use high-resolution mass spectrometry (HRMS) to confirm molecular weight shifts post-conjugation. Fluorescence spectroscopy and HPLC retention time analysis verify labeling efficiency. For proteins, SDS-PAGE with in-gel fluorescence imaging provides additional validation .

Advanced Research Questions

Q. How can researchers address discrepancies in fluorescence intensity observed when using this compound across different cellular environments?

Environmental factors (e.g., pH, polarity, or quenching agents) alter fluorescence. Perform in situ calibration using internal reference dyes (e.g., CellTracker Red). Quantify microenvironmental effects via time-resolved fluorescence decay measurements (Figure 3.5c in ). Optimize cell membrane permeability using solubilizing linkers (e.g., PEG spacers) .

Q. What strategies mitigate photobleaching of this compound during prolonged imaging sessions?

Use oxygen-scavenging systems (e.g., glucose oxidase/catalase) or mount samples in antifade reagents (e.g., ProLong Diamond). Reduce laser intensity and exposure time. Compare photostability to alternative dyes (e.g., Cy5) using time-lapse imaging under controlled illumination .

Q. How to resolve conflicting data on singlet oxygen generation efficiency of this compound derivatives in different studies?

Discrepancies arise from variations in light sources, solvent polarity, or detection methods. Standardize assays using 1,3-diphenylisobenzofuran (DPBF) for in vitro quantification (Figure 3.3 in ) or DCFH-DA for intracellular detection. Report irradiance (mW/cm²) and total light dose (J/cm²) to enable cross-study comparisons .

Q. In time-resolved fluorescence studies, how does the lifetime of this compound compare to other red-emitting dyes?

this compound has a fluorescence lifetime of ~4–6 ns in deoxygenated solvents, shorter than lanthanide-based probes but longer than Cy5. For FRET applications, pair it with a donor dye (e.g., AF343) with overlapping emission and minimal spectral crosstalk. Use TCSPC (time-correlated single-photon counting) to measure decay kinetics (Figure 3.6c-d in ) .

Methodological Considerations

  • Data Contradiction Analysis : When comparing studies, account for batch-to-batch variability in dye purity (e.g., via HPLC analysis) and solvent-dependent photophysics. Use literature controls (e.g., Figure 3.5a-b in ) to benchmark results .
  • Experimental Design : For in vivo applications, optimize dye solubility using co-solvents (e.g., DMSO/PBS mixtures) or PEGylated linkers. Validate biocompatibility via cytotoxicity assays (e.g., MTT) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.